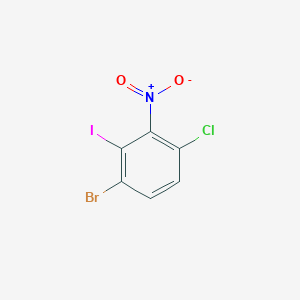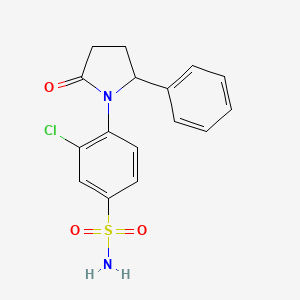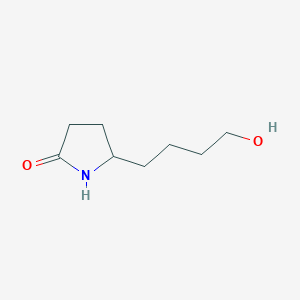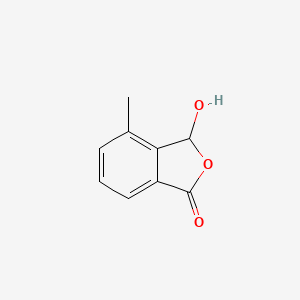
4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione is a non-chiral phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of organometallic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione typically involves the Knoevenagel condensation reaction. One common method involves the reaction of 4,5-bis(diphenylphosphino)-4-cyclopenten-1,3-dione with 9-anthracenecarboxaldehyde in the presence of molecular sieves (4 Å) in a dichloromethane/methanol solution . The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with metal carbonyl clusters, leading to the substitution of carbonyl ligands.
Condensation Reactions: The compound participates in Knoevenagel condensation reactions with aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include metal carbonyl clusters such as HOs3(CO)10(μ-SC6H4Me-4).
Condensation Reactions: Reagents include aldehydes like 9-anthracenecarboxaldehyde, and the reactions are typically carried out in dichloromethane/methanol solutions with molecular sieves.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of organometallic compounds and coordination complexes.
Biology: Investigated for its potential use in biomimetic systems, such as hydrogenase mimics.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione involves its ability to act as a ligand, forming stable complexes with metal ions. The compound’s electron-acceptor properties, particularly its low-lying π* LUMO localized on the carbonyl moieties and the carbon-carbon alkene bond, play a crucial role in its reactivity . This allows it to participate in various catalytic cycles and facilitate electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(diphenylphosphino)-4-cyclopentene-1,3-dione: A closely related compound with similar coordination chemistry properties.
Maleic Anhydride: Shares a similar electronic structure with a low-lying π* LUMO.
Hexatriene: Another compound with a comparable electronic configuration.
Uniqueness
Its electron-acceptor properties and the ability to participate in redox reactions further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
56641-87-3 |
|---|---|
Molekularformel |
C29H22O2P2 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
4,5-bis(diphenylphosphanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C29H22O2P2/c30-26-21-27(31)29(33(24-17-9-3-10-18-24)25-19-11-4-12-20-25)28(26)32(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
InChI-Schlüssel |
XQUJVRFRXSZOIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=C(C1=O)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
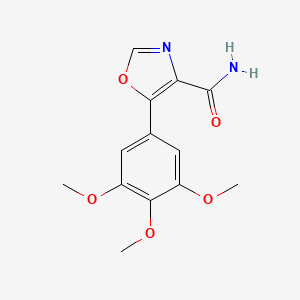
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
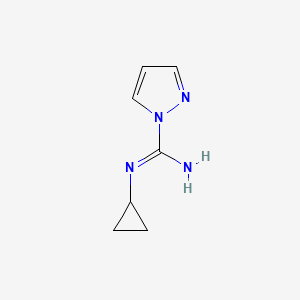
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)
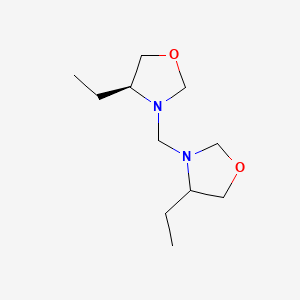
![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
